molecular formula C20H25NO2 B4409817 N-1-adamantyl-3-(allyloxy)benzamide

N-1-adamantyl-3-(allyloxy)benzamide

Cat. No.: B4409817
M. Wt: 311.4 g/mol
InChI Key: MLUWRILSTSPROK-UHFFFAOYSA-N
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Description

N-1-Adamantyl-3-(allyloxy)benzamide is a synthetic chemical reagent of interest in medicinal chemistry and pharmacology research. This compound features a 1-adamantyl group, a structural motif renowned for its ability to enhance the pharmacological properties of drug candidates. The incorporation of an adamantyl group is a established strategy in drug design, as its lipophilic nature and bulky structure can improve binding affinity to target proteins, enhance metabolic stability, and influence the compound's overall pharmacokinetic profile . While specific biological data for this compound is not available in the public domain, researchers can leverage its structure to explore various therapeutic areas. Adamantyl-based benzamides have been investigated as antagonists for the P2X7 receptor, an ATP-activated ion channel considered a promising target for inflammatory pain and neurodegenerative diseases . Furthermore, the 1-adamantyl-3-aryl urea scaffold, which is structurally related to this benzamide, has shown potent anti-tuberculosis activity by inhibiting the essential membrane transporter MmpL3 . The presence of the allyloxy group offers a versatile handle for further synthetic modification, making this compound a valuable intermediate for the development of novel chemical probes or the synthesis of more complex drug-like molecules. This product is intended for research and development purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-(1-adamantyl)-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-6-23-18-5-3-4-17(10-18)19(22)21-20-11-14-7-15(12-20)9-16(8-14)13-20/h2-5,10,14-16H,1,6-9,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUWRILSTSPROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Adamantyl vs. Bulky Alkyl/Aryl Substituents

  • N-(1-Adamantylmethyl)-4-nitro-3-methylbenzamide (): Shares the adamantyl group but includes a nitro and methyl substituent on the benzene ring. Molecular weight: 328.4 g/mol.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Replaces adamantyl with a dimethoxyphenethyl group. The methoxy substituents improve solubility but reduce steric bulk, impacting interactions with hydrophobic binding pockets. Melting point: 90°C; yield: 80% .
  • 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (): Features a pyridinyl group instead of adamantyl. This heteroaromatic ring enhances hydrogen-bonding capacity and targets nicotinic acetylcholine receptors (nAChRs) with IC₅₀ = 6.0 µM for α4β2 nAChRs .

Allyloxy Positioning and Reactivity

  • N-[2-(Allyloxy)phenyl]-3-chlorobenzamide (): Positions the allyloxy group at the 2-position of the benzene ring, with an additional chloro substituent. Molecular weight: 287.74 g/mol .
  • N-(6-((Allyloxy)methyl)undeca-3,8-diyn-6-yl)benzamide (): Incorporates an allyloxy-methyl group on an alkyne chain, enabling complex cyclization or metathesis reactions. This highlights the versatility of allyloxy groups in synthetic applications .

Pharmacological and Functional Comparisons

Compound Name Key Substituents Biological Activity/Application IC₅₀/Activity Data Reference
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide Pyridinyl, allyloxy nAChR inhibition (α4β2 subtype) 6.0 µM
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxyphenethyl Not explicitly stated; likely CNS-targeting N/A
N-1-Adamantyl-3-(allyloxy)benzamide Adamantyl, allyloxy Hypothesized nAChR modulation* Not reported
N-(1-Adamantylmethyl)-4-nitro-3-methylbenzamide Adamantylmethyl, nitro, methyl No bioactivity reported; structural analog N/A

*The adamantyl group’s high lipophilicity may enhance blood-brain barrier penetration, making it a candidate for neurological targets .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* ~327.4 (estimated) Not reported Adamantyl, allyloxy
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 285.34 90 Dimethoxyphenethyl
N-[2-(Allyloxy)phenyl]-3-chlorobenzamide 287.74 Not reported Allyloxy, chloro
N-(1-Adamantylmethyl)-4-nitro-3-methylbenzamide 328.4 Not reported Adamantylmethyl, nitro

*Estimated molecular weight based on C₁₉H₂₃NO₂ (adamantyl: C₁₀H₁₅; benzamide + allyloxy: C₉H₈NO₂).

Q & A

Basic: What are the recommended synthetic methodologies for N-1-adamantyl-3-(allyloxy)benzamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves coupling 1-adamantylamine with 3-(allyloxy)benzoyl chloride in the presence of a base like triethylamine (TEA) under anhydrous conditions. Key steps include:

  • Reagents : Use TEA to neutralize HCl generated during amide bond formation .
  • Solvent : Dichloromethane (DCM) or acetonitrile at room temperature or mild heating (40–60°C) .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .
  • Yield Optimization :
    • Stoichiometric ratios (1:1.2 for amine:acyl chloride) improve conversion .
    • Slow addition of acyl chloride to prevent side reactions.
    • Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
      Reported yields for similar adamantyl benzamides range from 37% to 91%, depending on substituent steric effects .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR :
    • ¹H NMR : Peaks at δ 1.5–2.1 ppm (adamantyl protons), δ 4.6–5.4 ppm (allyloxy -CH₂ and alkene protons), δ 6.8–7.8 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl signal at ~165 ppm (amide C=O), allyloxy carbons at ~70 ppm (OCH₂) .
  • X-Ray Crystallography : Resolve adamantyl group geometry (gauche conformation relative to the amide bond) and hydrogen-bonding patterns, as demonstrated for analogous adamantyl acetamides .
  • HRMS : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₂₀H₂₄NO₂⁺: 310.1808) .

Basic: What preliminary biological assays are suitable for evaluating this compound?

Answer:
Prioritize receptor binding and enzymatic inhibition assays:

  • nAChR Modulation :
    • Use electrophysiology (e.g., Xenopus oocyte models) to test inhibition of human α4β2 and α3β4 nicotinic receptors. IC₅₀ values <10 µM indicate potency .
    • Compare selectivity ratios (α4β2/α3β4) to assess subtype specificity .
  • Enzyme Inhibition :
    • Cholinesterase assays (Ellman’s method) to evaluate AChE/BChE inhibition. Adamantyl derivatives often show IC₅₀ <5 µM due to hydrophobic binding .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for antiproliferative activity .

Advanced: How do structural modifications (e.g., allyloxy vs. nitro groups) impact the selectivity of adamantyl benzamides for neuronal receptors?

Answer:
SAR studies on benzamide analogs reveal:

  • Allyloxy Group : Enhances flexibility and π-π interactions with aromatic residues in nAChR allosteric pockets, increasing α4β2 affinity (IC₅₀ ~6 µM) .
  • Adamantyl vs. Pyridinyl Substituents : Adamantyl’s lipophilicity improves membrane permeability but may reduce water solubility. Pyridinyl analogs exhibit higher α3β4 selectivity .
  • Nitro Substitution : Introduces electron-withdrawing effects, potentially altering binding kinetics. For example, 3-nitro analogs show stronger cholinesterase inhibition (IC₅₀ ~2 µM) .
    Methodological Insight :
  • Perform molecular docking (AutoDock Vina) to predict binding poses in receptor models (e.g., PDB: 2BR8 for nAChR) .
  • Compare LogP values (e.g., ChemDraw predictions) to correlate hydrophobicity with activity .

Advanced: What computational strategies are effective for predicting the binding modes of this compound with target proteins?

Answer:

  • Ligand-Based Virtual Screening :
    • Generate pharmacophore models (e.g., Phase) using known nAChR inhibitors (e.g., varenicline) to identify critical H-bond acceptors and hydrophobic regions .
  • Structure-Based Docking :
    • Use cryo-EM structures of nAChRs (e.g., α4β2 subtype) to simulate binding. The adamantyl group may occupy a hydrophobic pocket near Leu₁₁⁶, while the allyloxy moiety interacts with Tyr₁₉⁸ .
  • MD Simulations :
    • Run 100-ns simulations (GROMACS) to assess complex stability. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Advanced: How should researchers address potential hazards during the synthesis and handling of this compound?

Answer:

  • Decomposition Risks :
    • DSC analysis of related benzamides shows exothermic decomposition above 150°C. Store at -20°C in amber vials under argon .
  • Mutagenicity :
    • Ames II testing for similar anomeric amides indicates low mutagenicity (<1.5-fold revertant colonies vs. controls). Still, handle with nitrile gloves and fume hoods .
  • Waste Disposal :
    • Quench excess acyl chloride with ice-cold NaHCO₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-adamantyl-3-(allyloxy)benzamide
Reactant of Route 2
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N-1-adamantyl-3-(allyloxy)benzamide

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